

PF-06463922: A Comprehensive Kinase Selectivity Profile

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Compound of Interest

Compound Name: PF2562

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This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-06463922 (also known as **PF2562**), a potent, ATP-competitive, and CNS-penetrant small molecule inhibitor. Developed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases, PF-06463922 has demonstrated significant efficacy against wild-type and various mutant forms of these oncoproteins. This document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

PF-06463922 is a next-generation tyrosine kinase inhibitor (TKI) exhibiting sub-nanomolar inhibitory potency against ALK and ROS1.^{[1][2]} Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic index. Kinase profiling studies against a broad panel of kinases have confirmed its remarkable selectivity, with a more than 100-fold selectivity for ROS1 over the majority of other kinases tested.^[1] This guide will delve into the specifics of this selectivity, providing researchers with the critical data and methodological insights necessary for advancing research and development.

Data Presentation: Kinase Inhibition Profile of PF-06463922

The following tables summarize the quantitative data on the inhibitory activity of PF-06463922 against its primary targets and a selection of other kinases. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key parameters in assessing the potency and selectivity of a kinase inhibitor.

Table 1: Inhibitory Activity against Primary Targets (ALK and ROS1) and Their Mutants

Kinase Target	Variant	Assay Type	IC50 (nM)	Ki (nM)	Reference
ALK	Wild-type	Biochemical	<0.07	[2]	
ALK	L1196M	Biochemical	<0.1	[2]	
ALK	G1269A	Biochemical	0.9	[2]	
ALK	1151Tins	Biochemical	0.3	[2]	
ALK	F1174L	Biochemical	<0.1	[2]	
ALK	C1156Y	Biochemical	<0.1	[2]	
ALK	L1152R	Biochemical	<0.1	[2]	
ALK	S1206Y	Biochemical	<0.1	[2]	
ALK	F1174L	Cell-based	2.8	[3]	
ALK	R1275Q	Cell-based	10-30	[3]	
ROS1	Wild-type	Biochemical	<0.025	[1]	
ROS1	L2026M	Biochemical	0.1		
ROS1	G2032R	Cell-based	1.1		
CD74-ROS1	Wild-type	Cell-based	0.6	[1]	
HCC78 (SLC34A2- ROS1)	Wild-type	Cell-based	1.3	[1]	

Table 2: Selectivity against a Broader Kinase Panel

PF-06463922 was profiled against a panel of 206 recombinant kinases. At a concentration of 1 μ M, it inhibited 13 tyrosine kinases, in addition to ALK and ROS1, by more than 75%.^[1] Competition binding assays were then performed to determine the IC₅₀ values for these kinases. The results demonstrated that PF-06463922 is most potent against ROS1 and ALK, with a selectivity ratio of over 100-fold for ROS1 compared to the other 204 kinases in the panel.^[1] Unlike the first-generation ALK/ROS1 inhibitor crizotinib, PF-06463922 does not show significant activity against MET kinase.^[1]

Experimental Protocols

The characterization of the kinase selectivity profile of PF-06463922 involved several key in vitro assays. The primary methods used were biochemical kinase assays to determine direct inhibitory activity and cell-based assays to assess potency in a more biologically relevant context.

Biochemical Kinase Assays

1. SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific):

This service was utilized for the broad kinase selectivity screening of PF-06463922.^[1] The platform employs various assay technologies to accommodate different kinase-substrate pairs. A generalized protocol for these assays is as follows:

- Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The detection method varies, with common formats including:
 - Adapta™ Universal Kinase Assay: A fluorescence-based immunoassay that detects the generation of ADP, a universal product of kinase reactions.
 - LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.^[4]
 - Z'-LYTE™ Kinase Assay: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate by the kinase.^{[5][6]}

- General Procedure:
 - Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range for IC50 determination.
 - Kinase Reaction: The purified kinase, its specific substrate (peptide or protein), and ATP are combined in a reaction buffer. The test compound at various concentrations is added to this mixture.
 - Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
 - Detection: A detection reagent specific to the assay format is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence).
 - Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to control wells (containing DMSO instead of the inhibitor). IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

2. Microfluidic Mobility Shift Assay:

This technology was used to assess the biochemical kinase activity of ALK.[\[2\]](#)

- Principle: This assay separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip. The extent of phosphorylation is quantified by measuring the fluorescence intensity of the substrate and product peaks.[\[7\]](#)
- General Procedure:
 - Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with the test compound.
 - Sample Introduction: The reaction mixture is introduced into the microfluidic chip.
 - Electrophoretic Separation: An electric field is applied, causing the charged substrate and product to migrate at different velocities.

- Detection: The separated substrate and product are detected by a laser-induced fluorescence detector.
- Data Analysis: The ratio of the product peak area to the sum of the substrate and product peak areas is used to determine the percentage of substrate conversion, which reflects the kinase activity.

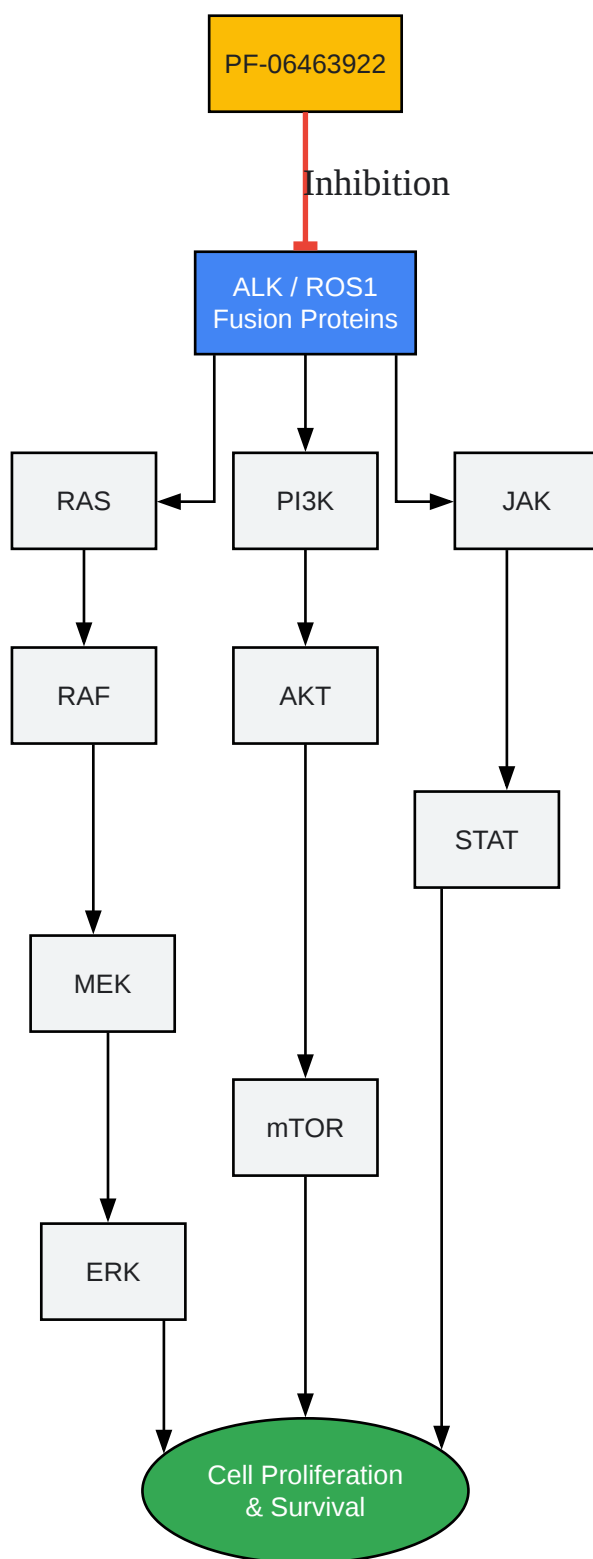
Cell-Based Assays

- Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream signaling proteins within a cellular context, or to inhibit the proliferation of cancer cell lines dependent on the target kinase.
- General Procedure:
 - Cell Culture: Cancer cell lines expressing the target kinase (e.g., HCC78 with SLC34A2-ROS1 fusion) are cultured under standard conditions.
 - Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.
 - Analysis of Phosphorylation: Cell lysates are prepared and subjected to Western blotting or ELISA to detect the phosphorylation status of the target kinase and its downstream effectors using phospho-specific antibodies.
 - Analysis of Cell Viability/Proliferation: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
 - Data Analysis: IC50 values for inhibition of phosphorylation or cell growth are calculated from dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

Constitutive activation of ALK and ROS1 fusion proteins leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. PF-06463922, by inhibiting ALK and ROS1, effectively blocks these oncogenic signals.

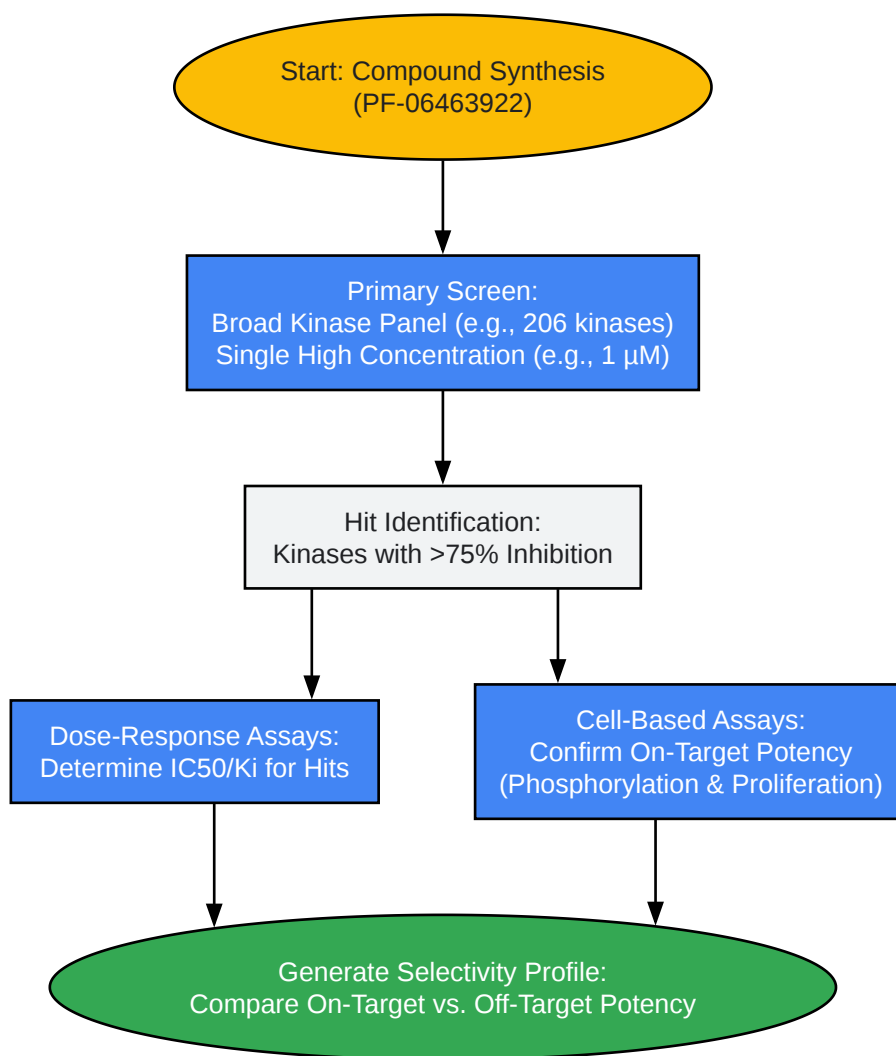


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Caption: ALK/ROS1 Signaling and PF-06463922 Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound like PF-06463922.



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Caption: Kinase Selectivity Profiling Workflow.

Conclusion

PF-06463922 is a highly potent and selective inhibitor of ALK and ROS1 kinases, including clinically relevant mutant forms that confer resistance to other inhibitors. Its favorable selectivity profile, as determined by comprehensive in vitro kinase screening, underscores its potential as

a valuable therapeutic agent. The detailed methodologies and data presented in this guide provide a robust foundation for further research and development efforts aimed at leveraging the therapeutic potential of PF-06463922 in ALK- and ROS1-driven malignancies.

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